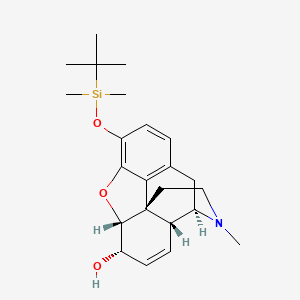
3-(tert-Butyldimethylsilyl)morphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(tert-Butyldimethylsilyl)morphine” is a complex organic molecule with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with a simpler precursor molecule, which undergoes a series of chemical reactions such as cyclization, silylation, and hydroxylation to form the final product. Each step must be carefully controlled to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions from laboratory to industrial scale.
化学反応の分析
Triflation at Position 3
The TBDMS-protected morphine undergoes triflation to create a reactive leaving group:
Reaction pathway :
-
Reagents : N-Phenyltriflimide, triethylamine
-
Conditions : Reflux in DCM (16 hours)
-
Product : 3-Trifluoromethanesulfonyl (triflate) derivative
This step facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups .
Palladium-Catalyzed Coupling Reactions
The triflate intermediate participates in diverse coupling reactions:
These reactions enable structural diversification while retaining the TBDMS group for later deprotection .
Reduction of Carbonyl Groups
The 3-methoxycarbonyl derivative undergoes LiAlH₄ reduction:
This step demonstrates the utility of TBDMS protection in multi-step syntheses.
Deprotection of the TBDMS Group
The TBDMS group is removed under acidic or fluoride-based conditions:
-
Reagents : Tetrabutylammonium fluoride (TBAF), THF/H₂O
-
Yield : Quantitative deprotection observed in analogous compounds
Table 1: Biological Activity of Modified Derivatives
| Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |
|---|---|---|---|
| C-CAM (5b) | 0.53 ± 0.12 | 0.19 ± 0.02 | 0.10 ± 0.006 |
| Naltrexone (1) | 0.59 ± 0.04 | 5.4 ± 0.75 | 1.9 ± 0.16 |
Derivatives retaining the TBDMS group show reduced μ-opioid receptor (MOR) affinity compared to morphine but enhanced selectivity in some cases .
科学的研究の応用
Synthetic Chemistry Applications
The tert-butyldimethylsilyl (TBDMS) group is frequently used in organic synthesis to protect hydroxyl groups during chemical reactions. The application of 3-(tert-Butyldimethylsilyl)morphine includes:
- Protection of Hydroxyl Groups : The TBDMS group allows for selective protection of the hydroxyl groups in morphine, facilitating further chemical modifications without the risk of undesired reactions at these sites .
- Synthesis of Morphine Derivatives : This compound serves as an intermediate in the synthesis of various morphine derivatives, which can exhibit altered pharmacological properties. For instance, the TBDMS-protected morphine can be transformed into other functionalized morphines or used to create opioid haptens for immunological studies .
| Application | Description |
|---|---|
| Protection of Hydroxyl Groups | Stabilizes morphine for further reactions |
| Synthesis of Derivatives | Serves as an intermediate for creating new compounds |
Pharmacological Research
Recent studies have highlighted the potential use of this compound in pharmacological research:
- Immunotherapy Development : Research indicates that derivatives of morphine, including those protected with TBDMS, can be utilized to develop immunotherapeutic agents aimed at treating opioid addiction. These agents work by eliciting an immune response against morphine, potentially reducing its analgesic effects and dependence .
- Analgesic Studies : Case studies involving nebulized morphine have demonstrated its efficacy in managing dyspnea in patients with chronic lung disease. While not directly involving this compound, these findings underscore the importance of morphine derivatives in pain management and respiratory distress treatment .
Case Study: Immunotherapy Against Opioids
A study investigated the immunogenicity of various morphine haptens, including those derived from this compound. Mice vaccinated with these haptens displayed a significant reduction in the analgesic effects of heroin and morphine compared to control groups, suggesting a viable pathway for developing vaccines against opioid addiction .
Research Findings on Synthesis
A comprehensive study on the synthesis of morphine derivatives reported that using TBDMS protection leads to higher yields and selectivity in subsequent reactions. The introduction of this protective group allowed chemists to explore more complex morphine analogs with enhanced therapeutic profiles .
作用機序
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity and leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzofuroisoquinolines or silylated organic molecules. These compounds can be compared based on their structure, reactivity, and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which may confer specific properties not found in other similar molecules.
特性
分子式 |
C23H33NO3Si |
|---|---|
分子量 |
399.6 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-9-[tert-butyl(dimethyl)silyl]oxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C23H33NO3Si/c1-22(2,3)28(5,6)27-18-10-7-14-13-16-15-8-9-17(25)21-23(15,11-12-24(16)4)19(14)20(18)26-21/h7-10,15-17,21,25H,11-13H2,1-6H3/t15-,16+,17-,21-,23-/m0/s1 |
InChIキー |
SCZZXZLIWGIXOV-NNVHCVSOSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
異性体SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















